Thieno[3,4-b]thiophene-2-carbaldehyde
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Overview
Description
Thieno[3,4-b]thiophene-2-carbaldehyde is a heterocyclic compound that features a fused ring system composed of two thiophene rings
Mechanism of Action
Target of Action
Its primary targets are certain molecules and ions with environmental and medicinal relevance .
Mode of Action
The compound interacts with its targets through optical properties. The versatility of its reactivity allows it to yield a wide range of more complex compounds . It has been used for the detection and quantification of ions and molecules with environmental and medicinal relevance .
Biochemical Pathways
It’s known that heterocyclic aldehydes can be introduced into heterocyclic moieties through several synthetic methodologies .
Result of Action
The compound shows a variety of optical properties. It can fluoresce strongly in solid films, displaying prominent aggregation-induced emission (AIE) nature . It also absorbs in the near-infrared region with extremely high molar extinction coefficients .
Action Environment
The action, efficacy, and stability of Thieno[3,4-b]thiophene-2-carbaldehyde can be influenced by environmental factors. For instance, it shows faint emission in solutions, but can fluoresce strongly in solid films .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,4-b]thiophene-2-carbaldehyde typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki coupling reaction, which involves the reaction of a brominated thiophene derivative with a boronic acid or ester in the presence of a palladium catalyst and a base . Another method involves the use of Vilsmeier-Haack formylation, where a formyl group is introduced into the thiophene ring using a Vilsmeier reagent, which is prepared by reacting a disubstituted formamide with an acid chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The choice of reagents and conditions can be optimized to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,4-b]thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents
Major Products
Oxidation: Thieno[3,4-b]thiophene-2-carboxylic acid
Reduction: Thieno[3,4-b]thiophene-2-methanol
Substitution: Various substituted thieno[3,4-b]thiophene derivatives
Scientific Research Applications
Thieno[3,4-b]thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thieno[3,4-b]thiophene-2-carbaldehyde can be compared with other similar compounds, such as:
Thieno[3,2-b]thiophene-2-carbaldehyde: Another isomer with a different ring fusion pattern, which may exhibit different electronic properties and reactivity.
2,5-Thiophenedicarboxaldehyde: A compound with two aldehyde groups, used in the synthesis of conjugated polymers and other organic materials.
This compound is unique due to its specific ring fusion pattern, which imparts distinct electronic properties and reactivity compared to other isomers and derivatives.
Properties
IUPAC Name |
thieno[2,3-c]thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4OS2/c8-2-6-1-5-3-9-4-7(5)10-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFAFCRRQQFVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=CSC=C21)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1241977-03-6 |
Source
|
Record name | thieno[3,4-b]thiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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